

Cross-study comparison of Pregabalin's efficacy in different patient populations

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Pregabalin's Efficacy Across Patient Populations: A Comparative Analysis

A comprehensive review of clinical trial data reveals **Pregabalin's** varying efficacy and safety profiles across different patient populations, including those with neuropathic pain, fibromyalgia, generalized anxiety disorder, and epilepsy. This guide synthesizes key findings from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of **Pregabalin's** performance, supported by experimental data and detailed methodologies.

Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has demonstrated efficacy in a range of neurological and psychiatric disorders. Its primary mechanism of action involves binding to the alpha-2-delta ($\alpha 2\delta$) subunit of voltage-gated calcium channels in the central nervous system.^{[1][2][3][4]} This action reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.^{[1][2][3][4][5]} This modulation of neuronal excitability is believed to be the basis for its analgesic, anxiolytic, and anticonvulsant properties.^{[1][2]}

Comparative Efficacy: A Tabular Overview

To facilitate a clear comparison of **Pregabalin's** efficacy across different conditions, the following table summarizes quantitative data from key clinical trials.

Patient Population	Dosage(s)	Primary Outcome Measure	Key Efficacy Findings	Common Adverse Events	Citation(s)
Neuropathic Pain (Diabetic Peripheral Neuropathy - DPN, Postherpetic Neuralgia - PHN, Spinal Cord Injury - SCI)	150-600 mg/day	Mean Pain Score (0-10 or 11-point Numerical Rating Scale)	Significant reduction in pain scores compared to placebo.[6][7] Efficacy is dose-dependent, with greater pain reduction at higher doses.[8] Significant improvements in sleep interference were also observed.[7][9]	Dizziness, somnolence, peripheral edema, weight gain, dry mouth.[6][9]	[6][7][8][9][10]
Fibromyalgia	300-600 mg/day	Mean Pain Score (0-10 Numerical Rating Scale)	Statistically significant reduction in pain scores compared to placebo, particularly at 450 mg/day and 600 mg/day.[11][12] Significant improvements in sleep	Dizziness, somnolence.[11][12]	[11][12][13][14][15][16]

			quality, fatigue, and patient global impression of change.[11] [12]		
Generalized Anxiety Disorder (GAD)	150-600 mg/day	Hamilton Anxiety Rating Scale (HAM-A) Total Score	Significant reduction in HAM-A scores compared to placebo, with rapid onset of action.[17] [18] Efficacy of 600 mg/day was comparable to lorazepam 6 mg/day.[18] Effective in preventing relapse.[19]	Somnolence, dizziness.[17] [18]	[17][18][19] [20][21]
Epilepsy (Partial Onset Seizures - Adjunctive Therapy)	2.5-14 mg/kg/day (pediatric); 150-600 mg/day (adults)	Seizure Frequency Reduction	Statistically significant reduction in seizure frequency at 10 mg/kg/day and 14 mg/kg/day in pediatric patients.[22] In adults, 600 mg/day was shown to be safe and	Somnolence, upper respiratory tract infection.[22]	[22][24][23] [25][26]

efficacious as
monotherapy.

[23]

Detailed Experimental Protocols

The methodologies employed in the cited clinical trials share common elements, ensuring a degree of comparability across studies.

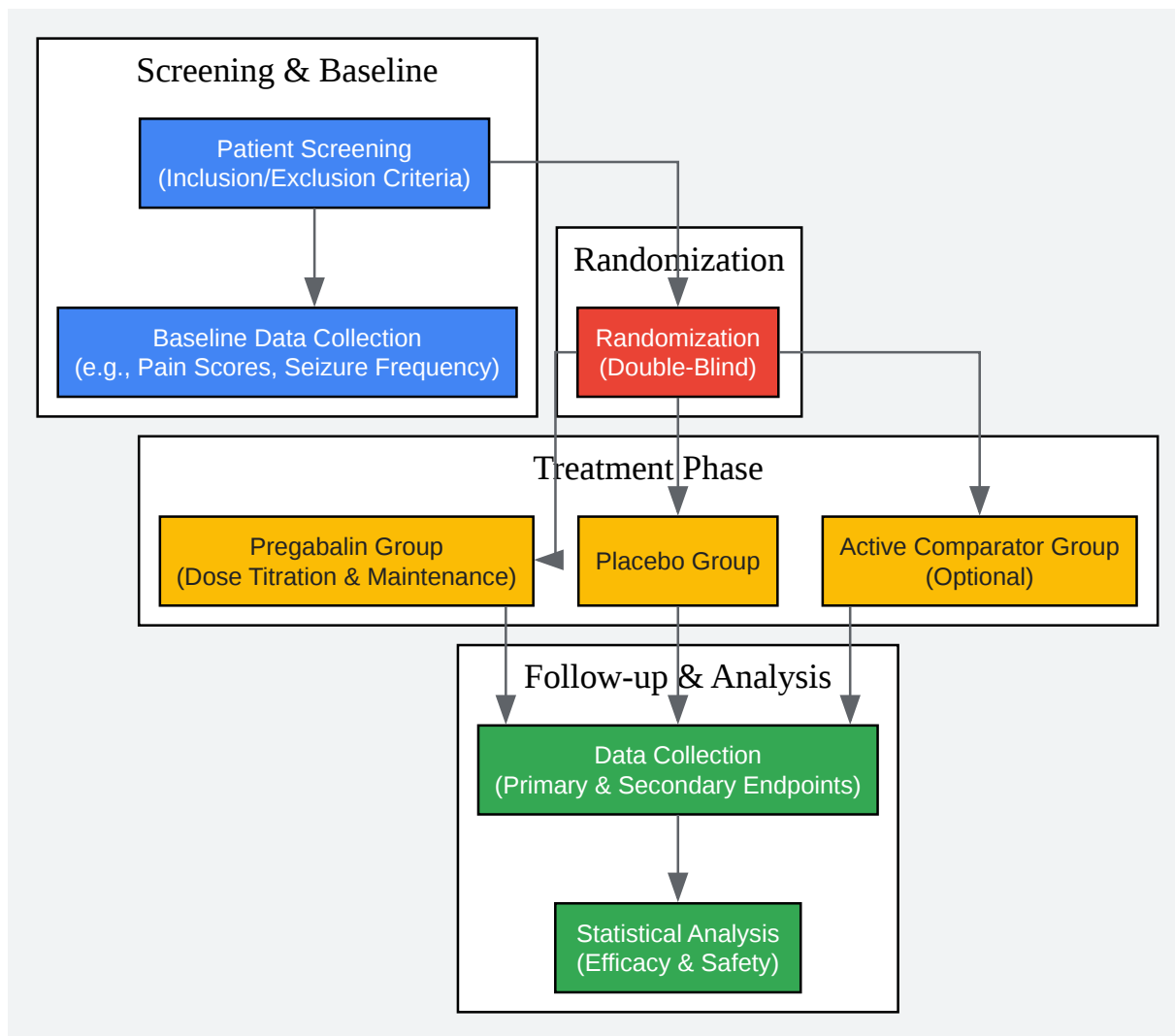
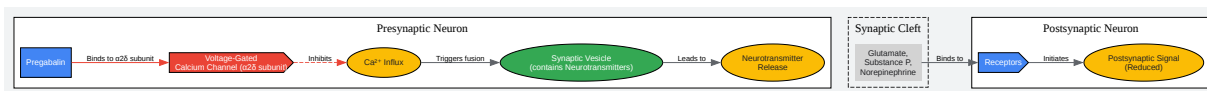
Key Experiments for Efficacy Assessment:

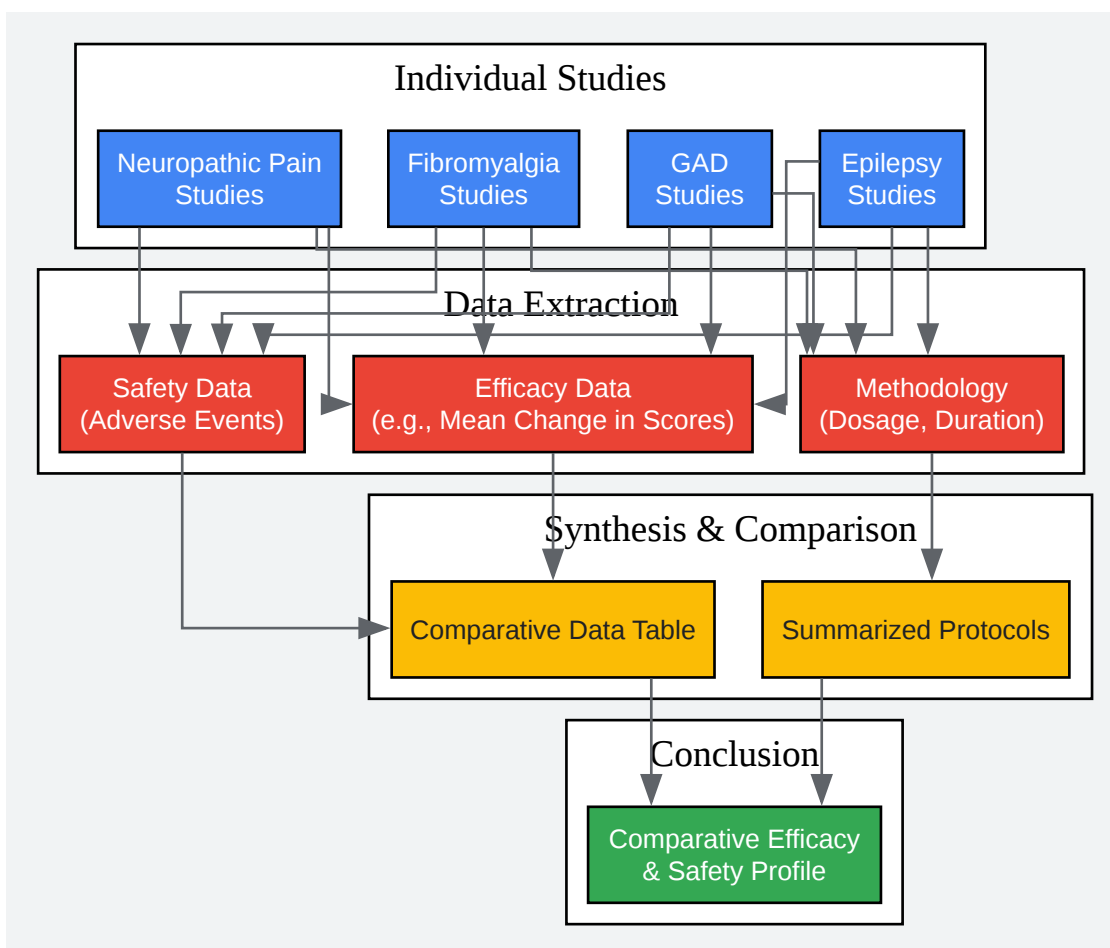
- Neuropathic Pain and Fibromyalgia:
 - Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials.
 - Patient Population: Adults with a confirmed diagnosis of DPN, PHN, SCI-related neuropathic pain, or fibromyalgia, with a baseline pain score of ≥ 4 on an 11-point scale.
 - Intervention: **Pregabalin** administered orally at fixed or flexible doses (e.g., 150, 300, 450, 600 mg/day) divided into two or three daily doses, compared with a matching placebo.
 - Primary Efficacy Endpoint: The primary outcome was typically the change in the mean pain score from baseline to the end of the treatment period (usually 8 to 16 weeks).[7][10][11] Pain was self-reported by patients daily using an 11-point (0-10) Numeric Rating Scale (NRS) or a 100-mm Visual Analog Scale (VAS).[7][27]
 - Secondary Endpoints: Included assessments of sleep interference (using a daily sleep interference scale), patient and clinician global impression of change (PGIC, CGIC), and health-related quality of life questionnaires.[10][11][12]
- Generalized Anxiety Disorder:
 - Study Design: Randomized, double-blind, placebo-controlled trials, often with an active comparator (e.g., lorazepam).
 - Patient Population: Adults meeting the DSM-IV criteria for Generalized Anxiety Disorder.

- Intervention: **Pregabalin** administered at various fixed doses (e.g., 150 mg/day, 600 mg/day) compared with placebo and an active control.[\[17\]](#)[\[18\]](#)
- Primary Efficacy Endpoint: The primary measure of efficacy was the change in the total score of the Hamilton Anxiety Rating Scale (HAM-A) from baseline to the study endpoint (typically 4 weeks).[\[17\]](#)[\[18\]](#)
- Epilepsy (Partial Onset Seizures):
 - Study Design: Randomized, double-blind, placebo-controlled, adjunctive therapy trials.
 - Patient Population: Children and adults with a diagnosis of epilepsy with partial-onset seizures who are not adequately controlled with one or two concomitant antiepileptic drugs (AEDs).[\[23\]](#)[\[26\]](#)
 - Intervention: **Pregabalin** administered at various doses (e.g., 2.5, 10, or 14 mg/kg/day for children; 150 or 600 mg/day for adults) as an add-on to their existing AED regimen, compared with placebo.[\[22\]](#)[\[24\]](#)[\[23\]](#)
 - Primary Efficacy Endpoint: The primary outcome was the reduction in seizure frequency from a prospective baseline period to the double-blind treatment phase.[\[22\]](#)[\[24\]](#) For some studies in children, video-electroencephalography (V-EEG) was used to monitor seizure rates.[\[22\]](#)

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate **Pregabalin's** signaling pathway, a typical clinical trial workflow, and the logical structure of a cross-study comparison.





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